molecular formula C16H14N4O4S B11605888 methyl 5-[[(3Z)-3-(carbamothioylhydrazinylidene)-2-oxoindol-1-yl]methyl]furan-2-carboxylate

methyl 5-[[(3Z)-3-(carbamothioylhydrazinylidene)-2-oxoindol-1-yl]methyl]furan-2-carboxylate

Cat. No.: B11605888
M. Wt: 358.4 g/mol
InChI Key: HEUOJDPWPMGZFR-UHFFFAOYSA-N
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Description

METHYL 5-{[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of METHYL 5-{[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}FURAN-2-CARBOXYLATE involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, leading to the formation of the indole ring system . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

METHYL 5-{[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 5-{[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}FURAN-2-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5-{[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

METHYL 5-{[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}FURAN-2-CARBOXYLATE can be compared with other indole derivatives, such as:

The uniqueness of METHYL 5-{[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}FURAN-2-CARBOXYLATE lies in its specific structure and the resulting biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5-[[3-(carbamothioyldiazenyl)-2-hydroxyindol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C16H14N4O4S/c1-23-15(22)12-7-6-9(24-12)8-20-11-5-3-2-4-10(11)13(14(20)21)18-19-16(17)25/h2-7,21H,8H2,1H3,(H2,17,25)

InChI Key

HEUOJDPWPMGZFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C3=CC=CC=C3C(=C2O)N=NC(=S)N

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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